2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide
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Overview
Description
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Preparation Methods
The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with butanehydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to enhance the reaction rate . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form more complex structures.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide can be compared with other pyrazole derivatives such as:
3,5-dimethyl-1H-pyrazole: Known for its use in the synthesis of pharmaceuticals.
4-chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
1-phenyl-3,5-dimethyl-1H-pyrazole: Studied for its potential anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)butanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDMXVDUQKYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C(=C(C(=N1)C)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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